[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate
Description
The compound [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate is a structurally complex ester featuring a trifluoromethyl-substituted anilino group and a 4-formylbenzoate moiety. Its synthesis typically involves coupling 2-chloro-2',4'-difluoroacetophenone derivatives with substituted anilines under refluxing conditions, followed by esterification with activated benzoic acids (e.g., 4-formylbenzoic acid) in polar aprotic solvents like dimethylformamide (DMF) .
Properties
IUPAC Name |
[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO4/c18-14-6-5-12(7-13(14)17(19,20)21)22-15(24)9-26-16(25)11-3-1-10(8-23)2-4-11/h1-8H,9H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQCBGTINCKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)aniline.
Acylation Reaction: The aniline derivative is then subjected to acylation with 4-formylbenzoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate: undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 4-carboxybenzoate derivative.
Reduction: 4-hydroxybenzoate derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Anilino Groups
Several analogues share the 2-oxoethyl benzoate backbone but differ in the anilino substituents:
Key Insights :
- The 4-formyl group distinguishes the target compound from methyl or hydroxy-substituted analogues, enabling covalent interactions (e.g., with amine-containing biomolecules) .
Analogues with Modified Benzoate Groups
Variations in the benzoate moiety influence solubility and reactivity:
Key Insights :
- The 4-hydroxybenzoate analogue exhibits superior solubility in DMSO due to hydrogen-bonding capacity, whereas the target compound’s formyl group reduces solubility but increases reactivity .
- Nitro or benzoxazole substituents (e.g., ) introduce steric hindrance, lowering synthetic yields compared to the target compound’s streamlined esterification process.
Biological Activity
The compound [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate (CAS No. 595554-43-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H21ClF3NO5
- Molecular Weight : 459.84 g/mol
- Boiling Point : Approximately 567.1 °C (predicted)
- Density : 1.328 g/cm³ (predicted)
- pKa : 11.20 (predicted)
Antimicrobial Properties
Research has indicated that compounds similar to [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] derivatives exhibit significant antimicrobial activity. For instance, benzothiazole hydrazones have shown effectiveness against various strains of Plasmodium falciparum, suggesting potential antimalarial properties . The structure of [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] may confer similar benefits, particularly in inhibiting the growth of resistant strains.
Anticancer Activity
Studies have demonstrated that certain derivatives of chloroaniline compounds can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death . This suggests that [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] could have potential as an anticancer agent.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, affecting pathways related to cell proliferation and survival. For example, the inhibition of certain kinases involved in cancer signaling pathways is a promising area of research. The presence of the trifluoromethyl group is known to enhance binding affinity to target enzymes, potentially increasing the efficacy of the compound .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of Plasmodium falciparum growth with minimal toxicity to host cells. |
| Study B | Anticancer Properties | Induced apoptosis in HeLa cells through mitochondrial dysfunction; increased ROS levels were observed. |
| Study C | Enzyme Inhibition | Demonstrated competitive inhibition of kinase activity, suggesting potential therapeutic applications in cancer treatment. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate, and what challenges arise during purification?
- Methodology : The compound can be synthesized via a multi-step route:
- Step 1 : Coupling 4-chloro-3-(trifluoromethyl)aniline with a glyoxylic acid derivative to form the 2-oxoethyl intermediate.
- Step 2 : Esterification with 4-formylbenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical due to the compound’s polarity. Challenges include isolating the product from unreacted aldehyde intermediates, which may require repeated recrystallization .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Techniques :
- NMR : - and -NMR to confirm the presence of the trifluoromethyl group ( ppm in -NMR), aromatic protons, and the formyl proton ( ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify the molecular ion peak ( ~430–435) .
- X-ray Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry. SHELX programs (e.g., SHELXL) are recommended for refinement, with validation using checkCIF to address outliers in bond lengths/angles .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies involving this compound?
- Case Study : Conflicting IC values in enzyme inhibition assays may arise from differences in assay conditions (e.g., pH, solvent DMSO%).
- Resolution : Standardize protocols (e.g., <0.1% DMSO, pH 7.4 buffer) and validate results using orthogonal assays (e.g., SPR for binding kinetics). Cross-reference with structurally analogous compounds (e.g., 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid) to identify substituent effects .
Q. How does the 4-formyl group influence reactivity in downstream modifications, and what analytical methods track these changes?
- Reactivity : The formyl group undergoes Schiff base formation with amines (e.g., hydrazines for hydrazone derivatives) or reduction to a hydroxymethyl group (NaBH).
- Analysis : Monitor reactions via TLC and FT-IR (disappearance of C=O stretch at ~1700 cm). For hydrazones, confirm with -NMR ( ppm for imine protons) .
Q. What are the key considerations for designing stability studies under physiological conditions?
- Design Parameters :
- pH Stability : Incubate in buffers (pH 2–9, 37°C) and analyze degradation via HPLC at 0, 24, 48 hours.
- Oxidative Stability : Expose to HO (0.3%) and monitor aldehyde oxidation to carboxylic acid by LC-MS .
- Data Interpretation : Degradation >20% at pH <3 suggests gastric instability, necessitating prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
